1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide
Overview
Description
1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide: is a heterocyclic compound that belongs to the family of benzothiazole derivatives. This compound is known for its unique structure, which includes a benzisothiazole ring fused with a piperazine moiety. It was first synthesized in 1972 by D. M. Doshin and M. D. Doshina
Mechanism of Action
Target of Action
The primary targets of Ziprasidone (m1) are the dopamine D2 receptors and serotonin-2A (5-HT2A) receptors in the brain . These receptors play a crucial role in regulating mood, cognition, and behavior .
Mode of Action
Ziprasidone (m1) acts as an antagonist at dopamine D2 receptors and serotonin-2A (5-HT2A) receptors . This means it binds to these receptors and inhibits their activity. The inhibition of these receptors is thought to reduce excessive dopamine and serotonin neurotransmission, which is associated with the symptoms of schizophrenia and bipolar disorder .
Biochemical Pathways
It is known that the drug’s action on dopamine d2 and serotonin-2a (5-ht2a) receptors can influence several downstream effects, including the modulation of mood, cognition, and motor function .
Pharmacokinetics
For the parent compound ziprasidone, it is known that the oral bioavailability is approximately 60% . The drug is metabolized in the liver and excreted in urine and feces . The elimination half-life is about 7 to 10 hours .
Result of Action
The antagonistic action of Ziprasidone (m1) on dopamine D2 and serotonin-2A (5-HT2A) receptors results in the reduction of symptoms associated with schizophrenia and bipolar disorder . This includes both positive symptoms (such as hallucinations and delusions) and negative symptoms (such as lack of motivation and social withdrawal) .
Action Environment
The action, efficacy, and stability of Ziprasidone (m1) can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Moreover, factors such as the patient’s age, liver function, and the presence of other medications can influence the drug’s metabolism and excretion .
Biochemical Analysis
Biochemical Properties
1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals such as Ziprasidone . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s interaction with enzymes like cytochrome P450 can lead to the formation of metabolites that are essential for therapeutic effects. Additionally, it can bind to proteins, altering their conformation and activity, which is vital in drug design and development .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of proteins essential for cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, affecting metabolic pathways and cellular processes. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory elements, thereby modulating the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, and alterations in metabolic processes. Threshold effects are observed, where the compound’s impact on biological systems changes significantly with varying concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that are crucial for its biological activity. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors and other biomolecules is essential for its role in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles can influence cellular processes and metabolic pathways .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. For instance, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide can be synthesized through the reaction of piperazine with 3-chloro-1,2-benzisothiazole . The reaction typically involves the use of a solvent such as methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
3-(1-Piperazinyl)-1,2-benzisothiazole: This compound is structurally similar but lacks the 1,1-dioxide group.
2-Piperazin-1-yl-1,3-benzothiazole: Another related compound with a different arrangement of the benzothiazole and piperazine moieties
Uniqueness: 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-piperazin-1-yl-1,2-benzothiazole 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBXIPJNXUMSSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351287 | |
Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131540-88-0 | |
Record name | 3-Piperazin-1-ylbenzo[d]isothiazole 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131540-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Piperazin-1-yl)-1,2-benzothiazole-1,1-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131540880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE-1,1-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE378JC4E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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